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Introduction
BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which carries

the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] This current plays a

significant role in the repolarization of the atrial action potential.[2][3][4] Due to its atrial-specific

expression, the Kv1.5 channel is a promising target for the development of drugs to treat atrial

fibrillation (AF) with a reduced risk of ventricular proarrhythmia.[2][5][6] BMS-394136 has been

shown to dose-dependently prolong the atrial effective refractory period (AERP) and action

potential duration (APD) without significantly affecting the ventricular effective refractory period

(VERP).[1][7]

These application notes provide detailed protocols for in-vitro assays designed to test the

efficacy of BMS-394136. The described methods include a whole-cell patch-clamp assay to

determine the half-maximal inhibitory concentration (IC50) against the Kv1.5 channel and an

action potential duration assay using isolated atrial myocytes to assess the compound's

functional effect on atrial electrophysiology.
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Parameter Species Assay System Value Reference

IC50 Human
Recombinant

hKv1.5
0.05 µM [1]

Table 2: In-Vivo Electrophysiological Effects of BMS-
394136

Species Dose (mg/kg)

Change in
Atrial Effective
Refractory
Period (AERP)
(ms)

Change in
Atrial Action
Potential
Duration at
50%
Repolarization
(APD50) (ms)

Reference

Dog 0.3 1 ± 1
98 ± 41 to 109 ±

38 (at 0.3 µM)
[7]

1.0 9 ± 4 - [7]

3.0 14 ± 3 - [7]

10.0 25 ± 6 - [7]

Rabbit 0.3 5 ± 3
13 ± 4 to 36 ± 5

(at 0.3 µM)
[7]

1.0 17 ± 2 - [7]

3.0 20 ± 2 - [7]

10.0 34 ± 2* - [7]

*p<0.05

Experimental Protocols
Protocol 1: Determination of BMS-394136 IC50 for Kv1.5
using Whole-Cell Patch-Clamp
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Objective: To determine the concentration of BMS-394136 that inhibits 50% of the IKur current

conducted by Kv1.5 channels.

Materials:

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells

stably expressing human Kv1.5.

Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1%

Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose,

pH adjusted to 7.4 with NaOH.[8]

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to

7.2 with KOH.[8]

BMS-394136 Stock Solution: 10 mM in DMSO.

Patch-clamp rig: Amplifier, digitizer, microscope, and micromanipulators.

Borosilicate glass capillaries.

Procedure:

Cell Preparation:

Culture the Kv1.5-expressing cells at 37°C in a humidified atmosphere with 5% CO2.

Passage the cells when they reach 80-90% confluency.

For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm dishes.

Pipette Preparation:

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal

solution.
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Recording:

Transfer a coverslip with cells to the recording chamber on the microscope stage and

perfuse with the external solution.

Establish a whole-cell patch-clamp configuration on a single, isolated cell.

Hold the cell at a membrane potential of -80 mV.

Apply a voltage-clamp protocol to elicit IKur. A typical protocol consists of a depolarizing

step to +40 mV for 200-500 ms.

Record the baseline IKur current.

Drug Application:

Prepare serial dilutions of BMS-394136 in the external solution to achieve final

concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is

≤0.1%.

Perfuse the cell with the lowest concentration of BMS-394136 for 2-3 minutes to allow for

equilibration.

Record the IKur current in the presence of the drug.

Repeat the perfusion and recording for each concentration of BMS-394136, moving from

the lowest to the highest concentration.

Data Analysis:

Measure the peak outward current at the end of the depolarizing step for each

concentration.

Calculate the percentage of current inhibition for each concentration relative to the

baseline current.

Plot the percentage of inhibition against the logarithm of the BMS-394136 concentration.
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Fit the concentration-response data to a Hill equation to determine the IC50 value.

Preparation

Electrophysiological Recording

Drug Application & Measurement

Data Analysis

Culture Kv1.5-expressing cells

Pull glass pipettes (2-5 MΩ) Establish whole-cell patch

Set holding potential (-80 mV)

Apply voltage-clamp protocol to elicit IKur

Record baseline current

Perfuse with BMS-394136 (increasing concentrations)

Record IKur at each concentration

Calculate % inhibition

Plot concentration-response curve

Determine IC50
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Workflow for IC50 determination of BMS-394136 on Kv1.5.

Protocol 2: Measurement of Atrial Action Potential
Duration
Objective: To evaluate the effect of BMS-394136 on the action potential duration of isolated

primary atrial myocytes.

Materials:

Primary Atrial Myocytes: Isolated from rabbit or canine hearts.

Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-

glucose, pH adjusted to 7.4 with NaOH.

Internal Solution (as in Protocol 1).

BMS-394136 Stock Solution: 10 mM in DMSO.

Current-clamp recording setup.

Procedure:

Myocyte Isolation:

Isolate single atrial myocytes from the desired species using established enzymatic

digestion protocols.

Recording:

Transfer isolated myocytes to a recording chamber and perfuse with Tyrode's solution.

Establish a whole-cell current-clamp configuration.

Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action

potential.

Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).
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Drug Application:

Prepare dilutions of BMS-394136 in Tyrode's solution at desired concentrations (e.g., 0.1,

0.3, 1.0, 3.0, 10 µM).

Perfuse the myocyte with the lowest concentration of BMS-394136.

After 5-10 minutes of equilibration, record action potentials at the same pacing frequency.

Repeat for each concentration.

Data Analysis:

Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30,

APD50, and APD90).

Calculate the change in APD at each concentration compared to baseline.

Plot the change in APD against the BMS-394136 concentration.
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Preparation

Current-Clamp Recording

Drug Application & Measurement

Data Analysis

Isolate primary atrial myocytes

Establish whole-cell current-clamp

Elicit action potentials (e.g., 1 Hz)

Record baseline APD

Perfuse with BMS-394136

Record APD at each concentration

Measure APD30, APD50, APD90

Calculate change in APD

Plot ΔAPD vs. concentration
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Workflow for atrial action potential duration assay.
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Mechanism of Action Visualization
The primary mechanism of action of BMS-394136 is the inhibition of the IKur current, which is

carried by Kv1.5 channels. This inhibition leads to a prolongation of the atrial action potential,

which in turn increases the effective refractory period of atrial tissue.

BMS-394136 Kv1.5 Channel (IKur)Inhibits Atrial RepolarizationMediates Action Potential Duration (APD)Shortens Effective Refractory Period (AERP)Determines Suppression of Atrial FibrillationContributes to

Click to download full resolution via product page

Mechanism of action of BMS-394136.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b606231#in-vitro-assay-design-for-testing-bms-
394136-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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